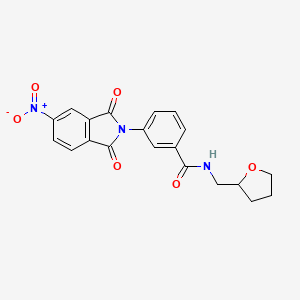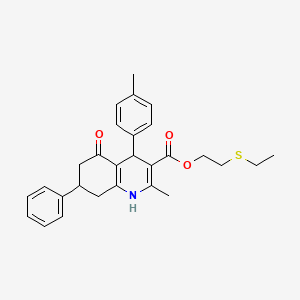![molecular formula C20H27N3O4 B5182080 1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5182080.png)
1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide, also known as BPP-4, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinyl-piperidine carboxamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide involves the inhibition of various enzymes such as matrix metalloproteinases, histone deacetylases, and proteasomes. These enzymes play a crucial role in various cellular processes such as cell proliferation, apoptosis, and DNA repair. By inhibiting these enzymes, 1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide can modulate various signaling pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects:
1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects such as reducing inflammation, improving mitochondrial function, and modulating the immune system. Inflammation is a common feature of many diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. 1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has also been shown to improve mitochondrial function by increasing ATP production and reducing oxidative stress. Furthermore, 1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide in lab experiments is its high potency and specificity. 1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has been shown to have a high affinity for its target enzymes and can inhibit their activity at low concentrations. Furthermore, 1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has been shown to have low toxicity and can be used at higher concentrations without causing cell death. However, one of the limitations of using 1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer the compound to cells and animals in a controlled manner.
Future Directions
There are several future directions for research on 1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide. One of the directions is to study its potential therapeutic applications in other diseases such as diabetes, cardiovascular disease, and autoimmune diseases. Another direction is to optimize the synthesis method of 1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide to improve its yield and purity. Furthermore, future research can focus on developing new analogs of 1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide with improved solubility and potency. Finally, future research can focus on studying the pharmacokinetics and pharmacodynamics of 1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide in vivo to determine its efficacy and safety in humans.
Conclusion:
In conclusion, 1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. The synthesis of 1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide involves the reaction of 4-butoxyphenylacetic acid with ethyl chloroformate to form an intermediate which is then reacted with pyrrolidine-2,5-dione and piperidine-4-carboxylic acid to obtain the final product. 1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The mechanism of action of 1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide involves the inhibition of various enzymes such as matrix metalloproteinases, histone deacetylases, and proteasomes. 1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has several advantages and limitations for lab experiments, and there are several future directions for research on 1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide.
Synthesis Methods
The synthesis of 1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide involves the reaction of 4-butoxyphenylacetic acid with ethyl chloroformate to form an intermediate which is then reacted with pyrrolidine-2,5-dione and piperidine-4-carboxylic acid to obtain the final product. The purity and yield of the compound can be improved by using different purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has been shown to improve cognitive function by reducing the accumulation of amyloid-beta plaques in the brain. In Parkinson's disease research, 1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
properties
IUPAC Name |
1-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-2-3-12-27-16-6-4-15(5-7-16)23-18(24)13-17(20(23)26)22-10-8-14(9-11-22)19(21)25/h4-7,14,17H,2-3,8-13H2,1H3,(H2,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIRMHHMCDOIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-N'-(2-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5181999.png)

![4-methoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5182032.png)
![N-allyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5182039.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B5182051.png)

![N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B5182061.png)
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5182065.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B5182070.png)
![4-[(anilinocarbonyl)amino]-N-{4-[(anilinocarbonyl)amino]phenyl}benzamide](/img/structure/B5182082.png)
![1-(4-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5182091.png)
![3-(3,4-dimethoxyphenyl)-5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-oxadiazole](/img/structure/B5182093.png)
![4-bromo-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5182094.png)
![2-ethyl-3-(4-fluorophenyl)-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5182101.png)